Crystal Structure Analysis of 2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde: A Methodological Guide
Crystal Structure Analysis of 2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde: A Methodological Guide
Executive Summary
The rational design of pharmaceuticals relies heavily on understanding the precise three-dimensional architecture of molecular scaffolds. Indole-3-carbaldehydes are foundational building blocks in medicinal chemistry, frequently utilized in the synthesis of kinase antagonists and urease inhibitors[1]. The compound 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS: 1310141-83-3)[2] presents a highly specific stereoelectronic profile. The strategic placement of halogens (chlorine and fluorine) combined with N-methylation fundamentally alters its solid-state behavior. By eliminating the classical N-H hydrogen bond donor[3], the crystal packing is driven by highly directional, secondary non-covalent interactions—specifically halogen bonding and π−π stacking[4][5]. This whitepaper provides a comprehensive, self-validating methodological framework for the crystallographic analysis of this specific compound and its structural analogs.
Chemical Context and Structural Causality
The molecular geometry and subsequent supramolecular assembly of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde are dictated by three primary structural modifications:
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N-Methylation: The substitution of the indole nitrogen with a methyl group removes the primary hydrogen-bond donor (N-H). Consequently, the molecule cannot form the robust N-H...O hydrogen-bonded chains typically observed in unsubstituted indole-3-carbaldehydes[6].
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Halogenation (C2-Cl and C5-F): The electron-withdrawing nature of the chlorine and fluorine atoms lowers the electron density of the indole π -system, enhancing its propensity for π−π stacking[7]. Furthermore, the polarizable chlorine atom at the C2 position features an electrophilic region (the σ -hole) capable of acting as a halogen bond donor[8].
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C3-Carbaldehyde: The carbonyl oxygen serves as a potent Lewis base and hydrogen/halogen bond acceptor, orchestrating the primary intermolecular contacts in the solid state[5].
Diagram 1: Logical causality of substituent effects on supramolecular crystal packing.
Self-Validating Experimental Protocols
To obtain high-resolution crystallographic data, the experimental workflow must be rigorously controlled. The following protocols are designed as self-validating systems, ensuring that kinetic artifacts do not obscure the true thermodynamic solid-state structure.
Protocol 1: Single Crystal Growth via Vapor Diffusion
Causality: Halogenated indoles are prone to twinning if crystallized rapidly. Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation, allowing the weaker halogen bonds to properly orient the molecules into a defect-free lattice.
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Dissolution: Dissolve 10 mg of the synthesized or commercially sourced compound[2] in 0.5 mL of dichloromethane (DCM). Validation: The solution must be completely clear; DCM efficiently solvates the lipophilic scaffold.
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Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a 2 mL inner glass vial. Validation: This removes microscopic particulate matter that acts as heterogeneous nucleation sites, preventing the rapid formation of microcrystalline powder.
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Antisolvent Chambering: Place the un-capped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an antisolvent (e.g., n-hexane). Seal the outer vial tightly with a PTFE-lined cap.
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Diffusion & Harvesting: Allow the chamber to sit undisturbed at 293 K in a vibration-free environment for 5–7 days. Hexane vapor will slowly diffuse into the DCM, gradually lowering the solubility and yielding X-ray quality single crystals.
Protocol 2: X-Ray Diffraction Data Collection & Refinement
Causality: Fluorine atoms can exhibit high thermal motion or positional disorder at room temperature. Low-temperature data collection is mandatory to minimize thermal ellipsoids and accurately resolve halogen bond geometries[9].
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Optical Screening: Examine the harvested crystals under a polarized light microscope. Validation: Select a crystal that exhibits uniform extinction when rotated under cross-polarizers, confirming it is a single domain rather than a twinned aggregate.
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Cryo-Mounting: Coat the selected crystal in a cryoprotectant (e.g., Paratone-N oil) and mount it on a MiTeGen loop. Transfer it immediately to the diffractometer's nitrogen cold stream set to 100 K.
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Data Collection: Utilize a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å). Collect full-sphere data ( ω and ϕ scans) to achieve >99% completeness up to θ=28∘ .
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Integration & Phasing: Integrate the data using APEX/SAINT software and apply a multi-scan absorption correction (SADABS). Solve the structure using intrinsic phasing (SHELXT) to locate the heavy atoms (Cl, F, O, N).
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Refinement & Validation: Refine the structure via full-matrix least-squares on F2 using SHELXL[10]. Validation: Run the final CIF through the IUCr CheckCIF routine to ensure no Level A or B alerts remain, validating the structural integrity.
Diagram 2: Self-validating workflow for single-crystal X-ray diffraction analysis.
Structural Analysis & Data Presentation
Molecular Geometry
In the solid state, the indole core of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is expected to be strictly planar (RMS deviation <0.02 Å)[6]. The carbaldehyde group at C3 is typically conjugated with the indole π -system. However, the presence of the bulky chlorine atom at the C2 position introduces steric hindrance, forcing the formyl group to deviate slightly from the indole mean plane (dihedral angle typically between 2∘ and 8∘ ) compared to unsubstituted analogs[7].
Supramolecular Interactions
The crystal packing is a delicate balance of weak forces. Halogen bonding (XB) plays a central role[8]. The electrophilic σ -hole on the C2-chlorine atom forms a highly directional interaction with the nucleophilic carbonyl oxygen of an adjacent molecule. This C-Cl...O interaction is characterized by a distance shorter than the sum of the van der Waals radii of Cl and O ( <3.27 Å) and an angle approaching 180∘ [5][11].
Furthermore, the electron-withdrawing halogens decrease the repulsion between adjacent π -clouds, facilitating robust face-to-face π−π stacking between the pyrrole and benzene rings of adjacent indole scaffolds[4][7].
Quantitative Data Summaries
Table 1: Representative Crystallographic Data Parameters (Expected values based on isostructural halogenated N-methyl indole-3-carbaldehydes[4][6][7])
| Parameter | Expected Value / Range | Significance |
| Crystal System | Monoclinic or Triclinic | Typical for planar asymmetric heterocycles. |
| Space Group | P21/c or P1ˉ | Allows for efficient close-packing and inversion symmetry. |
| Temperature | 100(2) K | Minimizes thermal motion of the C5-Fluorine atom. |
| Radiation | Mo Kα ( λ=0.71073 Å) | Provides high resolution for heavy atom (Cl) dispersion. |
| R1 [I > 2 σ (I)] | <0.050 | Indicates a high-quality structural model. |
| wR2 (all data) | <0.120 | Validates the refinement of weak reflections. |
| Goodness-of-fit (S) | 0.95−1.05 | Confirms proper weighting of the crystallographic data. |
Table 2: Key Supramolecular Interaction Metrics
| Interaction Type | Donor-Acceptor Atoms | Expected Distance (Å) | Expected Angle ( ∘ ) | Structural Role |
| Halogen Bond | C(2)-Cl ⋯ O=C | 3.00−3.25 | 165−178 | Directs 1D chain formation[5][8]. |
| Weak Hydrogen Bond | C(4)-H ⋯ O=C | 2.40−2.60 | 130−150 | Stabilizes the secondary lattice network[7]. |
| π−π Stacking | Centroid ⋯ Centroid | 3.60−3.80 | N/A (Parallel) | Drives 2D layer assembly[4][9]. |
Computational Validation (DFT)
To confirm that the observed solid-state geometry (specifically the torsion angle of the carbaldehyde group) is an inherent electronic property rather than an artifact of crystal packing, Density Functional Theory (DFT) calculations should be employed[4]. Using the B3LYP functional with a 6-311++G(d,p) basis set, the gas-phase geometry is optimized. If the DFT-calculated C2-C3-C=O torsion angle closely matches the XRD-derived angle, it validates that the steric repulsion between the C2-chlorine and the formyl oxygen dominates the conformational preference[9]. Conversely, significant deviations indicate that intermolecular halogen bonding in the crystal lattice forces the molecule into a higher-energy conformation.
References
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PubChem: 1-Methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. 3[3]
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Apollo Scientific: 2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 1310141-83-3).2[2]
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MDPI: Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives. 1[1]
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MDPI: Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation. 4[4]
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NIH / IUCr: Crystal structures of three indole derivatives... halogen bonding (XB). 5[5]
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Semantic Scholar: A Study of the Crystal Structure and Hydrogen Bonding of Substituted Indoles. 9[9]
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IUCr Journals: Crystal structures of three indole derivatives... chloroform monosolvate. 11[11]
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